Allyl chlorooxoacetate
Overview
Description
Allyl chlorooxoacetate, also known as ALLYL OXALYL CHLORIDE, is a compound with the molecular formula C5H5ClO3 . It has a molecular weight of 148.54 .
Synthesis Analysis
The synthesis of Allyl chlorooxoacetate can be achieved from Oxalyl chloride and Allyl alcohol . Additionally, the allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .Molecular Structure Analysis
The molecular structure of Allyl chlorooxoacetate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The allyl system, which is the simplest system that has conjugation where electrons can be delocalized over three atoms, is known for its stability due to the resonance structures . This stability is crucial in chemical reactions involving Allyl chlorooxoacetate.Physical And Chemical Properties Analysis
Allyl chlorooxoacetate has a boiling point of 50-51 °C (Press: 12 Torr), a density of 1.213g/mL at 25℃, and a refractive index of n20/D 1.443 . Its flash point is 56°C .Scientific Research Applications
Polymerization and Material Science
Allyl chlorooxoacetate, and its related compounds such as allyl chloroacetate, have been extensively studied in the context of polymer science. Research conducted by Ono et al. (1992) investigated the radical polymerization of allyl chloroacetate and its derivatives, revealing that increasing chlorine substitution leads to higher yields of polymerization but with a decrease in the degree of polymerization. This study highlights the influence of electron densities and the potential for creating polymers with tailored properties (Ono, Shigetomi, Kato, & Ōki, 1992). Similarly, the copolymerization of allyl chloroacetates with vinyl acetate was studied, providing insights into the reactivity ratios and the effects of chloro-substituents on polymer characteristics (Shigetomi, Ono, Kato, & Ōki, 1992).
Chemical Synthesis and Catalysis
Transition metal catalysis plays a crucial role in the field of chemical synthesis, where allyl chlorooxoacetate derivatives can be key intermediates. Studies have explored the use of transition metal-catalyzed reactions for the nucleophilic fluorination of various substrates, including allylic halides and esters, highlighting the importance of such compounds in synthesizing fluorine-containing pharmaceuticals and agrochemicals (Hollingworth & Gouverneur, 2012). The iridium-catalyzed allylic fluorination of trichloroacetimidates demonstrates the utility of allylic compounds in regioselective synthesis, offering a method for incorporating fluorine atoms into organic molecules with high efficiency and functional group tolerance (Topczewski, Tewson, & Nguyen, 2011).
Drug Delivery Systems
Polyurethanes, including those derived from allylic compounds, have been explored for their potential in controlled drug delivery systems. Huang et al. (2015) reported on acid-degradable poly(acetal urethane) micelles for pH-triggered intracellular delivery of anticancer drugs. This research highlights the adaptability of allylic compounds in creating responsive drug delivery vehicles capable of releasing therapeutic agents in response to the acidic environment of tumor cells or intracellular compartments (Huang, Cheng, Meng, Deng, & Zhong, 2015).
Safety And Hazards
Future Directions
The allyl–allyl cross-coupling reaction, which is a significant synthetic route for Allyl chlorooxoacetate, has seen major developments over the past decade . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . The advancements in this field have provided access to a wide variety of branched and linear 1,5 dienes of synthetic and pharmaceutical importance .
properties
IUPAC Name |
prop-2-enyl 2-chloro-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-2-3-9-5(8)4(6)7/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLIWBAJVIBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996004 | |
Record name | Prop-2-en-1-yl chloro(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl chlorooxoacetate | |
CAS RN |
74503-07-4 | |
Record name | 2-Propen-1-yl 2-chloro-2-oxoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74503-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl chlorooxoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074503074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prop-2-en-1-yl chloro(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl chlorooxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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